REACTION_SMILES
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[Br:1][c:2]1[s:3][cH:4][c:5]([Br:7])[n:6]1.[CH2:37]([O:38][CH2:39][CH3:40])[CH3:41].[CH2:42]1[O:43][CH2:44][CH2:45][CH2:46]1.[CH2:8]([Li:9])[CH2:10][CH2:11][CH3:12].[Cl:13][c:14]1[n:15][cH:16][cH:17][cH:18][n:19]1.[Cl:21][C:22]1=[C:33]([Cl:34])[C:31](=[O:32])[C:28]([C:29]#[N:30])=[C:25]([C:26]#[N:27])[C:23]1=[O:24].[Na+:36].[OH-:35].[OH2:20]>>[c:2]1(-[c:16]2[n:15][c:14]([Cl:13])[n:19][cH:18][cH:17]2)[s:3][cH:4][c:5]([Br:7])[n:6]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1csc(Br)n1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ncccn1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
N#CC1=C(C#N)C(=O)C(Cl)=C(Cl)C1=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Clc1nccc(-c2nc(Br)cs2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |